molecular formula C16H19ClN4O2S B6458675 N-[1-(6-chloroquinoxalin-2-yl)piperidin-4-yl]cyclopropanesulfonamide CAS No. 2549064-00-6

N-[1-(6-chloroquinoxalin-2-yl)piperidin-4-yl]cyclopropanesulfonamide

Cat. No. B6458675
CAS RN: 2549064-00-6
M. Wt: 366.9 g/mol
InChI Key: WDHGKTJOTSKBNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(6-chloroquinoxalin-2-yl)piperidin-4-yl]cyclopropanesulfonamide (also known as N-CQP) is a small molecule that has been used in various scientific research applications. It has been found to have a wide range of biochemical and physiological effects, and has been used in a number of laboratory experiments.

Scientific Research Applications

N-CQP has been used in a number of scientific research applications, including cancer research, neuroscience research, and drug discovery. In cancer research, N-CQP has been used to study the effects of certain cancer-causing compounds on the development of tumors. In neuroscience research, it has been used to study the effects of certain neurotransmitters on the development of neurological disorders. In drug discovery, it has been used to study the effects of certain drugs on the development of diseases.

Mechanism of Action

N-CQP has been found to act as an agonist of the G-protein coupled receptor GPR55. This receptor is involved in a number of physiological processes, including inflammation, pain, and appetite regulation. By acting as an agonist of GPR55, N-CQP is able to modulate these physiological processes.
Biochemical and Physiological Effects
N-CQP has been found to have a wide range of biochemical and physiological effects. These effects include the inhibition of cell proliferation, the inhibition of angiogenesis, the inhibition of tumor growth, and the inhibition of inflammation. In addition, it has been found to have neuroprotective effects and to modulate appetite.

Advantages and Limitations for Lab Experiments

N-CQP has been found to be an effective tool for laboratory experiments. Its small size and low cost make it an ideal compound for use in a wide range of experiments. However, it has been found to have some limitations. For example, it has been found to be unstable in certain conditions and can degrade over time.

Future Directions

N-CQP has a wide range of potential applications in scientific research and drug discovery. Future research should focus on exploring the effects of N-CQP on a variety of physiological processes, such as inflammation, pain, and appetite regulation. In addition, further research should be conducted on the stability of N-CQP in different conditions and on the potential for its use in drug delivery systems. Finally, further research should be conducted on its potential as an anti-cancer agent and as a neuroprotective agent.

Synthesis Methods

N-CQP can be synthesized in a two-step process. The first step involves the condensation of 6-chloroquinoxaline with 4-piperidinol in an aqueous solution. The second step involves the reaction of the resulting product with cyclopropanesulfonamide in aqueous solution. This synthesis method has been found to be effective in producing N-CQP with high yield and purity.

properties

IUPAC Name

N-[1-(6-chloroquinoxalin-2-yl)piperidin-4-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O2S/c17-11-1-4-14-15(9-11)18-10-16(19-14)21-7-5-12(6-8-21)20-24(22,23)13-2-3-13/h1,4,9-10,12-13,20H,2-3,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHGKTJOTSKBNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NC2CCN(CC2)C3=CN=C4C=C(C=CC4=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(6-chloroquinoxalin-2-yl)piperidin-4-yl]cyclopropanesulfonamide

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